N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide is a chemical compound with the molecular formula C13H10BrN3O2 and a molecular weight of 320.14 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry . This compound is known for its unique structure, which includes a nitrophenyl group and a benzenecarbohydrazonoyl moiety, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide typically involves the reaction of benzenecarbohydrazonoyl chloride with 4-nitroaniline in the presence of a brominating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of benzenecarbohydrazonoyl chloride by reacting benzenecarbohydrazide with thionyl chloride.
Step 2: Reaction of benzenecarbohydrazonoyl chloride with 4-nitroaniline in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where a nucleophile replaces the bromine atom.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Major Products Formed
Nucleophilic Aromatic Substitution: The major product is the substituted aromatic compound where the bromine atom is replaced by the nucleophile.
Reduction: The major product is the corresponding amino derivative of the compound.
Oxidation: The major products are typically oxidized derivatives of the hydrazonoyl moiety.
Scientific Research Applications
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide involves its ability to participate in nucleophilic aromatic substitution reactions. The nitrophenyl group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack . The bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nitrogen or carbon-oxygen bond, depending on the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)benzenecarbohydrazonoyl chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
N-(4-Nitrophenyl)benzenecarbohydrazonoyl iodide: Similar in structure but contains an iodine atom instead of a bromine atom.
Uniqueness
N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide is unique due to its specific reactivity and the presence of the bromine atom, which can influence the compound’s reactivity and the types of reactions it undergoes. The bromine atom is a good leaving group, making the compound particularly useful in nucleophilic aromatic substitution reactions .
Properties
CAS No. |
962-13-0 |
---|---|
Molecular Formula |
C13H10BrN3O2 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
N-(4-nitrophenyl)benzenecarbohydrazonoyl bromide |
InChI |
InChI=1S/C13H10BrN3O2/c14-13(10-4-2-1-3-5-10)16-15-11-6-8-12(9-7-11)17(18)19/h1-9,15H |
InChI Key |
BNXSRUVQYMMQEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Br |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.